molecular formula C16H20N2O2S B424998 (5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B424998
M. Wt: 304.4g/mol
InChI Key: RGSOIDTWMJBTPV-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methyl group, a furan ring, and a thioxo-imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the core imidazolidinone structureThe furan ring is then introduced through a Wittig reaction, which involves the use of a phosphonium ylide and an aldehyde .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thioxo group can be reduced to a thiol or a sulfide.

    Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thioxo group can produce thiols or sulfides.

Scientific Research Applications

(5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a cyclohexyl group, a furan ring, and a thioxo-imidazolidinone core

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4g/mol

IUPAC Name

(5Z)-3-cyclohexyl-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H20N2O2S/c1-11-8-9-13(20-11)10-14-15(19)18(16(21)17(14)2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3/b14-10-

InChI Key

RGSOIDTWMJBTPV-UVTDQMKNSA-N

SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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